Stereochemical Identity: Defined (S)-Configuration vs. Racemic Mixture
1-((S)-3-Chloro-piperidin-1-yl)-ethanone possesses one defined atom stereocenter at the C3 position of the piperidine ring, conferring a single, well-defined (S)-configuration [1]. In contrast, the commercially available racemic analog 1-(3-chloropiperidin-1-yl)ethanone (CAS 1039553-78-0) lacks stereochemical definition entirely and exists as an equimolar mixture of (R)- and (S)-enantiomers [2]. The presence of a single defined stereocenter in the target compound ensures reproducible stereochemical outcomes in asymmetric synthetic transformations, whereas the racemic mixture introduces 50% contamination by the undesired (R)-enantiomer as a confounding variable.
| Evidence Dimension | Stereochemical definition and enantiomeric composition |
|---|---|
| Target Compound Data | 1 defined atom stereocenter; single (S)-enantiomer; InChIKey: LFIPHGAMSYNZIK-ZETCQYMHSA-N |
| Comparator Or Baseline | Racemic 1-(3-chloropiperidin-1-yl)ethanone: 0 defined stereocenters; equimolar (R)/(S) mixture; CAS 1039553-78-0 |
| Quantified Difference | Target compound provides 100% (S)-enantiomer; racemic comparator provides approximately 50% (S)-enantiomer with 50% (R)-enantiomer contamination |
| Conditions | Stereochemical analysis based on PubChem computed structural descriptors and IUPAC nomenclature |
Why This Matters
Enantiomeric purity is a critical procurement specification for chiral building blocks used in pharmaceutical synthesis, where the presence of the undesired enantiomer can alter reaction stereoselectivity and introduce impurities requiring costly separation downstream.
- [1] PubChem. Defined Atom Stereocenter Count. CID 66569135. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary: 1-(3-Chloropiperidin-1-yl)ethanone. CID 53407909. National Center for Biotechnology Information. View Source
